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molecular formula C9H17NO2 B1279678 N-methoxy-N-methylcyclohexanecarboxamide CAS No. 80783-98-8

N-methoxy-N-methylcyclohexanecarboxamide

Cat. No. B1279678
M. Wt: 171.24 g/mol
InChI Key: MVBZPHKLBBUMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696243B2

Procedure details

In a dried, flushed with nitrogen round bottom flask, N,O-dimethyl hydroxylamine hydrochloride (0.1 mol, 13.3 ml) was suspended in 200 ml anhydrous dichloromethane. To the resulting mixture triethylamine (0.22 mol, 30 ml) was added dropwise in ˜5 min while cooling by water (stirring became difficult because of salts formation). To the resulting mixture, while stirring under nitrogen and cooling by ice water, cyclohexanecarbonyl chloride was added dropwise in ˜15 min. The mixture was stirred overnight, washed with water (50 ml), saturated aqueous NH4Cl (50 ml), then brine (50 ml), dried over Na2SO4, and concentrated to give 17.8 g of crude product. Purification on 150 g silica gel, eluent hexanes-ethyl acetate, from 100:0 to 50:50, afforded 13.6 g (80%) of N-methyl-N-methoxy-cyclohexanecarboxamide as clear oil, Rf 0.44 (hexanes-EtOAc 1:1), 1H NMR (400 MHz, CDCl3) δ 3.67 (s, 3H, OCH3), 3.15 (s, 3H, NCH3), 2.65 (m, 1H, CH—CO), 1.8-1.6 (m, 5H, cyclohexyl), 1.5-1.4 (qm, 2H, cyclohexyl), 1.3-1.2 (m, 3H, cyclohexyl).
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].C(N(CC)CC)C.O.[CH:14]1([C:20](Cl)=[O:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1>ClCCl>[CH3:2][N:3]([O:4][CH3:5])[C:20]([CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:21] |f:0.1|

Inputs

Step One
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
13.3 mL
Type
reactant
Smiles
Cl.CNOC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(=O)Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
To the resulting mixture, while stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dried, flushed with nitrogen round bottom flask
ADDITION
Type
ADDITION
Details
was added dropwise in ˜15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with water (50 ml), saturated aqueous NH4Cl (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (50 ml), dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 17.8 g of crude product
CUSTOM
Type
CUSTOM
Details
Purification on 150 g silica gel, eluent hexanes-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1CCCCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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